molecular formula C20H21F3N2O B1325616 4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone CAS No. 898783-91-0

4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone

Cat. No. B1325616
CAS RN: 898783-91-0
M. Wt: 362.4 g/mol
InChI Key: FIKIVLFOIMVDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone (4-MTPB) is an organofluorine compound that can be synthesized from the reaction of 4-methylpiperazine and 2-trifluoromethylbenzophenone. It is widely used in various scientific research applications due to its unique chemical and physical properties. 4-MTPB has been studied for its potential application in drug design, drug delivery, and molecular imaging. It is also used as a model compound for studying the mechanism of action of other related compounds.

Scientific Research Applications

Environmental Analysis and Detection

  • 4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is utilized in the environmental analysis, especially in detecting contaminants in human milk. An innovative method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with a peak focusing feature has been developed for measuring environmental phenols, including similar compounds, in human milk samples (Ye, Bishop, Needham, & Calafat, 2008).

Asymmetric Synthesis and Electroreduction

  • The compound plays a role in asymmetric synthesis and electroreduction. A study explored the use of chiral pyrrole monomers for the electrochemical reduction of similar organic molecules, such as 4-methylbenzophenone, indicating its relevance in stereoselective electroreduction processes (Schwientek, Pleus, & Hamann, 1999).

Tautomerization and Complex Formation

  • It is involved in the tautomerization of mesomeric betaines and the formation of N-heterocyclic carbenes, leading to the creation of unique cyclic boron adducts and palladium complexes. This indicates its utility in complex organic syntheses and in the formation of new heterocyclic ring systems (Liu, Nieger, Hübner, & Schmidt, 2016).

Chemical Transformations and Synthesis

  • The compound is used in chemical transformations like the defluorinative diarylhydroxylation of aromatic rings. This application is significant in chemoselective arylations and in the synthesis of diverse organic compounds (Okamoto, Kumeda, & Yonezawa, 2010).

Medicinal Chemistry and Inhibitor Synthesis

  • In medicinal chemistry, related compounds like 4-aminobenzophenones are synthesized for their anti-inflammatory properties. These compounds, which have a structural resemblance, have been shown to be potent inhibitors in various biological processes (Ottosen et al., 2003).

Crystallography and Material Science

  • The compound's derivatives are studied in crystallography to understand their crystal structures, which has implications in materials science and pharmaceutical formulation (Kutzke, Al-Mansour, & Klapper, 1996).

Biological Imaging and Detection

  • It finds application in biological imaging and detection, particularly in designing chemosensors for sensitive detection of ions like zinc(II). This application is crucial in biological studies and diagnostics (Dey et al., 2016).

Polymer Science

  • The compound is relevant in polymer science, particularly in the synthesis and characterization of novel polymers and their properties, such as hyperbranched poly(ether ketones) (Morikawa, 1998).

properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-15-6-8-16(9-7-15)19(26)17-4-2-3-5-18(17)20(21,22)23/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKIVLFOIMVDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642985
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898783-91-0
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.